4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde
Overview
Description
4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde, also known as CBO-Ald or 3-chloro-4-benzyloxybenzaldehyde, is a chemical compound that has gained interest in scientific research due to its unique properties and potential applications in various fields. It has a CAS Number of 59067-43-5 and a linear formula of C14H11ClO2 .
Synthesis Analysis
The synthesis of 4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde involves the reaction of 1-bromomethyl-3-chloro-benzene with 4-hydroxy-benzaldheyde in the presence of K2CO3 and KI in acetone. The reaction mixture is stirred for 2 hours at 70°C. After cooling, the solid residue is filtered off and the solvent is evaporated under vacuum. The residue is dissolved in ethyl acetate and the organic layer is washed twice with 1 M NaOH and dried over Na2SO4 .Molecular Structure Analysis
The molecular structure of 4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde is represented by the Inchi Code: 1S/C14H11ClO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-9H,10H2 .Physical And Chemical Properties Analysis
The molecular weight of 4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde is 246.69 g/mol .Scientific Research Applications
Synthesis and Characterization
- 4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde has been utilized in the synthesis of complex molecules. For instance, in the synthesis of non-peptide small molecular antagonist benzamide derivatives, intermediate compounds involving similar structures have been synthesized and characterized for biological activity (Bi, 2015).
Chemical Reactions
- The compound has been involved in various chemical reactions. For example, Knoevenagel condensation reactions in an ionic liquid have used similar aldehyde structures for higher yields and shorter reaction times compared to conventional procedures (Hangarge, Jarikote, & Shingare, 2002).
- Additionally, oxidative cleavage of benzylic and related ethers using oxoammonium salts has been studied, where similar aldehydes yield corresponding aromatic aldehydes and alcohols (Pradhan, Bobbitt, & Bailey, 2009).
Photocatalytic Oxidation
- Selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes has been achieved using TiO2 photocatalysts under O2 atmosphere, demonstrating the reactivity of similar compounds under specific conditions (Higashimoto et al., 2009).
Antibacterial Activity
- Compounds synthesized from similar aldehydes have shown promising antibacterial activity, indicating potential applications in pharmaceuticals and healthcare (Behrami & Vaso, 2017).
Antimicrobial Agents
- Schiff’s Bases of 4-Chloro-3-coumarin aldehyde, structurally related, have been designed and synthesized for use as antimicrobial agents, showcasing the utility of such compounds in medical applications (Bairagi, Bhosale, & Deodhar, 2009).
Crystallographic and Molecular Studies
- Extensive crystallographic and molecular structure studies have been conducted on related compounds, offering insights into their properties and potential applications in materials science and chemistry (Shearer, Twiss, & Wade, 1980).
Safety And Hazards
properties
IUPAC Name |
4-[(3-chlorophenyl)methoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYLREZHERJGAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352779 | |
Record name | 4-[(3-Chlorophenyl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chlorophenyl)methoxy]benzaldehyde | |
CAS RN |
59067-43-5 | |
Record name | 4-[(3-Chlorophenyl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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